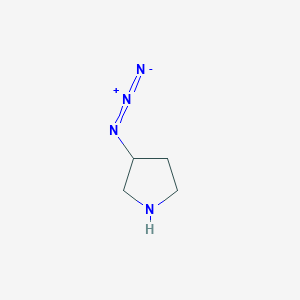

3-Azidopyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-azidopyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c5-8-7-4-1-2-6-3-4/h4,6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKGPJREXAOQCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Pyrrolidine Scaffolds in Heterocyclic Chemistry

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous structural motif found in a vast number of natural products, alkaloids, and pharmacologically active compounds. tandfonline.comfrontiersin.org Its prevalence stems from its unique physicochemical properties, including hydrophilicity, basicity, and structural rigidity. tandfonline.com These characteristics make the pyrrolidine scaffold a crucial pharmacophore in medicinal chemistry, capable of modulating the biological and physicochemical profiles of molecules. tandfonline.com

The introduction of a pyrrolidine ring into a drug molecule can enhance its aqueous solubility and other physicochemical properties, which are critical for favorable pharmacokinetics. pharmablock.comresearchgate.net The nitrogen atom within the ring can act as a hydrogen bond donor, or when substituted, as a hydrogen bond acceptor, facilitating crucial interactions with biological targets such as enzymes and receptors. pharmablock.com Consequently, pyrrolidine-containing compounds have demonstrated a wide spectrum of biological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and antioxidant properties. tandfonline.comfrontiersin.org The synthetic flexibility of the pyrrolidine core allows for extensive modifications and substitutions at various positions, enabling the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile. tandfonline.com

The Unique Reactivity Profile of the Azide Moiety Within Pyrrolidine Architectures

The azide (B81097) functional group (-N₃) is a high-energy moiety that imparts a unique and powerful reactivity to the pyrrolidine (B122466) scaffold. baseclick.eu Organic azides are versatile building blocks in organic synthesis due to their ability to undergo a variety of transformations. mdpi.com Despite their high energy, they exhibit remarkable stability under many reaction conditions and are inert to a wide range of functional groups. baseclick.eu

The most prominent reaction of the azide group is the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable triazole rings. vulcanchem.com This reaction, particularly the copper(I)-catalyzed version (CuAAC), is a cornerstone of "click chemistry," a concept that emphasizes modular, efficient, and reliable chemical transformations. baseclick.euwikipedia.orgorganic-chemistry.org The biorthogonal nature of this reaction allows for its application in complex biological systems for bioconjugation, such as the labeling of proteins and DNA. vulcanchem.comsigmaaldrich.com

Furthermore, the azide group can be readily reduced to a primary amine. mdpi.com This transformation is highly efficient and can be achieved using various reagents, such as triphenylphosphine (B44618) in the Staudinger reaction or through hydrogenolysis. mdpi.comgoogle.com This two-step process of introducing an azide followed by reduction serves as a robust method for installing an amine group, effectively using the azide as a protected form of an amine. sigmaaldrich.com The azide group can also participate in other reactions, including aza-Wittig reactions to form imines and radical reactions where it can act as a radical acceptor to construct nitrogen-containing heterocycles. mdpi.comrsc.org

An Overview of 3 Azidopyrrolidine As a Strategic Synthetic Intermediate

Classical and Established Synthetic Routes to Azidopyrrolidines

Stereoselective Conversion from Hydroxylated Pyrrolidine Precursors

A prevalent and well-established method for the synthesis of this compound involves the stereoselective conversion of hydroxylated pyrrolidine precursors. This approach typically starts from a readily available chiral or achiral 3-hydroxypyrrolidine derivative. The core of this strategy lies in the activation of the hydroxyl group, followed by a nucleophilic substitution with an azide source, commonly sodium azide.

A key transformation in this sequence is the mesylation of the hydroxyl group to form a good leaving group. For instance, N-Boc-3-hydroxypyrrolidine can be treated with methanesulfonyl chloride, followed by displacement with sodium azide to yield this compound. vulcanchem.com This SN2 reaction proceeds with an inversion of stereochemistry at the C3 position, a crucial aspect for controlling the chirality of the final product. A similar strategy has been employed starting from tert-butyl (3S)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate, which reacts with sodium azide in dimethylformamide (DMF) to give the corresponding azide in high yields of 85–90%.

| Starting Material | Reagents | Product | Yield | Reference |

| N-Boc-3-hydroxypyrrolidine | 1. Methanesulfonyl chloride 2. Sodium azide | N-Boc-3-azidopyrrolidine | 70% | vulcanchem.com |

| tert-Butyl (3S)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate | Sodium azide, DMF | tert-Butyl (3S)-3-azidopyrrolidine-1-carboxylate | 85-90% | |

| trans-4-Hydroxy-L-proline | 1. Decarboxylation 2. (Boc)₂O 3. Sulfonyl chloride 4. Azide reagent | (S)-3-Aminopyrrolidine dihydrochloride (after reduction and deprotection) | >60% (overall) | google.com |

Regioselective Functionalization Strategies on Pyrrolidine Cores

Regioselective functionalization provides an alternative pathway to 3-azidopyrrolidines, often starting from a pyrrolidine core that is subsequently modified. One such strategy involves the ring-closing metathesis (RCM) of a diallylamine (B93489) derivative to form a 1-benzyloxycarbonyl-3-pyrroline. researchgate.net This intermediate can then undergo further transformations, such as epoxidation followed by nucleophilic opening with an azide, to introduce the desired functionality at the 3-position. researchgate.net

Another approach to regioselective synthesis involves the modification of quinazoline (B50416) derivatives, where a pyrrolidine substituent can be introduced with high regioselectivity. beilstein-journals.org While not a direct synthesis of this compound itself, these methods showcase the ability to selectively functionalize specific positions on a heterocyclic core, a principle that can be applied to pyrrolidine synthesis. The development of metal-catalyzed cycloaddition reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has also indirectly influenced the synthesis of substituted pyrrolidines by providing a reliable method for introducing triazole moieties from an azide precursor. researchgate.netresearchgate.net

Enantioselective Synthesis Approaches for Optically Active 3-Azidopyrrolidines

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric methods for the synthesis of chiral 3-azidopyrrolidines. These approaches are crucial for accessing specific stereoisomers with desired biological activities.

Asymmetric Catalysis in Pyrrolidine Azide Construction

Asymmetric catalysis offers an elegant way to introduce chirality into the pyrrolidine ring. This can be achieved through various catalytic methods, including organocatalysis and metal-based catalysis. nih.govsioc-journal.cn For example, chiral catalysts can be employed in the [3+2] cycloaddition of azomethine ylides with alkenes to construct the pyrrolidine ring with high enantioselectivity. researchgate.net Although direct asymmetric azidation of a pyrrolidine precursor using a chiral catalyst is less common, the principles of asymmetric catalysis are central to creating the chiral precursors used in subsequent azidation steps. researchgate.net

| Catalysis Type | Reaction | Key Features |

| Organocatalysis | [3+2] Cycloaddition | Metal-free, formation of chiral pyrrolidine ring. |

| Metal-based Catalysis | Asymmetric Hydrogenation | Creation of chiral centers in precursors to this compound. wikipedia.org |

Chiral Pool Strategies for Pyrrolidine Azide Scaffolds

The chiral pool provides a collection of readily available, enantiomerically pure natural products that serve as starting materials for complex chiral molecules. wikipedia.org Amino acids, in particular, are excellent precursors for chiral pyrrolidine derivatives. L- or D-tartaric acid can be used to synthesize enantiomeric trans-3,4-dihydroxypyrrolidines, which can then be converted to chiral 3-azidopyrrolidines. researchgate.net

A notable example is the synthesis of (S)-3-aminopyrrolidine dihydrochloride starting from trans-4-hydroxy-L-proline. google.com This multi-step synthesis involves a key SN2 reaction where an azide displaces a sulfonate ester, leading to an inversion of configuration and the formation of the desired (S)-3-azidopyrrolidine intermediate. google.com Similarly, (R)- and (S)-aspartic acid have been utilized as chiral starting materials for the synthesis of optically active 3-pyrrolidinylisoxazoles, which involve a 3-aminopyrrolidine intermediate derived from an azide. nih.gov

| Chiral Starting Material | Key Intermediate | Target Compound Class | Reference |

| trans-4-Hydroxy-L-proline | (S)-1-tert-butoxycarbonyl-3-azidopyrrolidine | (S)-3-Aminopyrrolidine | google.com |

| L- or D-Tartaric Acid | Enantiomeric trans-3,4-dihydroxypyrrolidines | Diastereomeric 3-hydroxy-4-pyrrolidinyl nucleobase derivatives | researchgate.net |

| (R)- or (S)-Aspartic Acid | Chiral 3-aminopyrrolidine | 3-Pyrrolidinylisoxazoles | nih.gov |

Kinetic Resolution Techniques for Enantiopure Azidopyrrolidine Isolation

Kinetic resolution is a powerful technique for separating a racemic mixture into its constituent enantiomers. wikipedia.orgrsc.org This method relies on the differential rate of reaction of each enantiomer with a chiral catalyst or reagent. beilstein-journals.org In the context of this compound synthesis, kinetic resolution can be applied to a racemic precursor, such as a hydroxylated pyrrolidine, to selectively react one enantiomer, leaving the other enriched.

Enzymatic kinetic resolution is a particularly effective approach. For example, lipases can be used for the transesterification of a racemic azido (B1232118) alcohol, such as (±)-1-Cbz-cis-3-azido-4-hydroxypyrrolidine. researchgate.net This enzymatic process can selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer, both in high enantiomeric excess. researchgate.net While less common, non-enzymatic kinetic resolutions using chiral chemical catalysts can also be employed to resolve pyrrolidine intermediates. unipd.it

| Resolution Method | Substrate | Catalyst/Reagent | Outcome | Reference |

| Enzymatic Transesterification | (±)-1-Cbz-cis-3-azido-4-hydroxypyrrolidine | PS-C Lipase | Separation of enantiomers with >99% ee | researchgate.net |

Post-Synthetic Derivatization and Functional Group Transformations

The synthetic utility of this compound extends beyond its direct use, serving as a versatile intermediate for a variety of functionalized pyrrolidine derivatives. Post-synthetic modifications of the azido group and the pyrrolidine ring itself allow for the introduction of diverse functionalities, enabling the creation of a broad spectrum of molecules with potential applications in medicinal chemistry and materials science.

Reduction of Azide to Amino-Pyrrolidine Derivatives

A key transformation of this compound is the reduction of the azide moiety to a primary amine, yielding 3-aminopyrrolidine derivatives. This conversion is a critical step in the synthesis of many biologically active compounds, as the resulting amino group provides a handle for further functionalization.

Several methods are commonly employed for this reduction. One prevalent approach involves the use of triphenylphosphine (B44618) (PPh₃) in what is known as the Staudinger reaction. For instance, (S)-1-tert-butoxycarbonyl-3-azidopyrrolidine can be treated with triphenylphosphine, followed by hydrolysis of the resulting aza-ylide, to produce the corresponding (S)-1-tert-butoxycarbonyl-3-aminopyrrolidine. mdpi.comnih.gov In some procedures, the reduction and deprotection of a Boc-protected pyrrolidine can be achieved in a one-pot process using triphenylphosphine and concentrated hydrochloric acid. nih.govmsu.edu

Another widely used method is catalytic hydrogenation . This typically involves reacting the this compound derivative with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. researchgate.net This method is often favored for its clean conversion and the ease of product isolation.

The choice of reducing agent can depend on the other functional groups present in the molecule to ensure chemoselectivity. Both the Staudinger reaction and catalytic hydrogenation are generally efficient and provide high yields of the desired 3-aminopyrrolidine product.

Advanced Functionalization at Pyrrolidine Nitrogen and Ring Carbons

Beyond the transformation of the azide group, the pyrrolidine scaffold itself offers opportunities for further derivatization at both the nitrogen atom and the ring carbons.

Functionalization at the Pyrrolidine Nitrogen:

The secondary amine of the pyrrolidine ring is a common site for introducing a wide array of substituents. In many synthetic routes, the pyrrolidine nitrogen is initially protected, often with a tert-butyloxycarbonyl (Boc) group, to allow for selective reactions at other positions. researchgate.net Following the desired transformations, this Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid, to liberate the free secondary amine. mdpi.com

This unprotected nitrogen can then undergo various functionalization reactions:

N-Alkylation: The secondary amine can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. This allows for the introduction of simple alkyl chains or more complex cyclic or aromatic moieties.

N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding N-acylpyrrolidines. This is a common strategy to introduce amide functionalities.

N-Arylation: While less common, N-arylation can be achieved through methods such as the Buchwald-Hartwig amination, providing access to N-arylpyrrolidine derivatives.

These N-functionalization strategies are crucial for modulating the physicochemical properties and biological activity of the resulting molecules. The nature of the substituent on the pyrrolidine nitrogen can significantly influence factors such as solubility, lipophilicity, and target-binding interactions. nih.gov

Functionalization at Pyrrolidine Ring Carbons:

Direct functionalization of the carbon atoms of a pre-formed this compound ring is a less commonly reported strategy in the literature. Most synthetic approaches that yield pyrrolidines with substituents on the carbon skeleton introduce these modifications at an earlier stage, prior to the formation of the pyrrolidine ring or the introduction of the azide functionality. nih.gov

For instance, substituted pyrrolidines can be synthesized through cycloaddition reactions where one of the starting materials already contains the desired substituent. nih.gov Another approach involves the synthesis of a substituted pyrrolidone, which is then converted to the corresponding pyrrolidine.

Principles and Versatility of Click Chemistry in Chemical Biology and Materials Science

Click chemistry is defined by a set of stringent criteria that a reaction must meet to be classified as such. These principles include modularity, high yields (often exceeding 90%), stereospecificity, and simple reaction conditions using readily available reagents and benign solvents like water. chempep.comnumberanalytics.comnih.gov The thermodynamic driving force for these reactions is substantial, typically over 20 kcal/mol, ensuring a rapid and irreversible process that leads to a single, stable product. wikipedia.org

The versatility of click chemistry has led to its widespread adoption in diverse scientific fields. alfa-chemistry.com In materials science, it is employed for the synthesis of polymers, dendrimers, and hydrogels, and for the functionalization of surfaces to create smart materials and sensors. alfa-chemistry.com In chemical biology, click reactions are invaluable for labeling and tracking biomolecules such as proteins and nucleic acids with fluorescent tags or affinity probes, enabling the real-time study of biological processes within living systems. alfa-chemistry.comnumberanalytics.com The specificity and reliability of click chemistry also make it a powerful tool in drug discovery for generating large libraries of compounds, identifying lead structures, and developing new therapeutic agents. chempep.compcbiochemres.comnih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-Azidopyrrolidines

The cornerstone of click chemistry is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and regioselective reaction that forms a stable 1,2,3-triazole ring from an azide and a terminal alkyne. nih.govwikipedia.orgnih.gov This reaction, independently reported by the groups of Sharpless and Meldal, represents a significant improvement over the thermal Huisgen 1,3-dipolar cycloaddition, which requires high temperatures and often yields a mixture of regioisomers. wikipedia.orgnih.govorganic-chemistry.org The copper(I) catalyst dramatically accelerates the reaction rate and exclusively produces the 1,4-disubstituted triazole isomer. wikipedia.orgnih.govorganic-chemistry.org

The this compound scaffold is a valuable building block in CuAAC reactions. The azide group provides the reactive handle for the click reaction, while the pyrrolidine ring offers a versatile and medicinally relevant core structure. For instance, tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate is a chiral derivative where the Boc-protecting group ensures stability during synthesis, and the azide at the 3S position allows for stereospecific incorporation into larger molecules via CuAAC.

A defining feature of the CuAAC reaction is its exceptional regioselectivity. nih.gov Unlike the uncatalyzed thermal cycloaddition which produces a mixture of 1,4- and 1,5-disubstituted triazoles, the copper(I)-catalyzed process exclusively yields the 1,4-regioisomer. nih.govorganic-chemistry.org This high degree of control is a direct result of the reaction mechanism, which proceeds through a copper-acetylide intermediate. nih.govnih.gov

The scope of the CuAAC reaction is broad, tolerating a wide variety of functional groups on both the azide and alkyne partners. organic-chemistry.org This allows for the synthesis of a vast array of complex molecules. The resulting 1,2,3-triazole ring is not merely a passive linker; it is a stable, aromatic heterocycle that can participate in hydrogen bonding and dipole interactions, making it an important pharmacophore in drug design. nih.govnih.gov

Optimizing the conditions for CuAAC is crucial, particularly in the context of bioconjugation where reactions must be performed under mild, aqueous conditions. nih.govjenabioscience.com The active catalyst is the Cu(I) ion, which can be generated in situ from a Cu(II) salt, such as copper(II) sulfate, using a reducing agent like sodium ascorbate (B8700270). wikipedia.org The use of ligands is often employed to stabilize the Cu(I) oxidation state and prevent catalyst disproportionation or oxidation, which can be detrimental to the reaction and to biological samples. nih.govjenabioscience.commdpi.com

Several catalytic systems have been developed to improve the efficiency and robustness of the CuAAC reaction. These include the use of various copper sources, ligands, and solvent systems. For example, a common protocol involves using CuSO₄ and sodium ascorbate in a mixture of t-BuOH and water. researchgate.net Other systems utilize specific Cu(I) complexes with ligands like tris(benzyltriazolylmethyl)amine (TBTA) to enhance reaction rates and protect the catalyst. mdpi.com The choice of catalyst and conditions can be tailored to the specific substrates and application, with factors like steric hindrance of the azide or alkyne influencing the reaction kinetics. acs.org

Table 1: Examples of Catalytic Systems for CuAAC Reactions

| Catalyst System | Reducing Agent | Ligand | Solvent | Key Features |

| CuSO₄·5H₂O | Sodium Ascorbate | None | t-BuOH/H₂O (1:1) | Classical Sharpless-Fokin conditions, effective for a wide range of substrates. researchgate.net |

| CuI | None | DIPEA | THF/CH₃CN | Used for the synthesis of porphyrin-BODIPY conjugates. beilstein-journals.org |

| [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂L)] | None | NHC-based | Neat (solvent-free) | Efficient for sterically demanding substrates at low catalyst loadings. acs.org |

| Cu(I) complex | None | PPh₃ | Neat (solvent-free) | Active under neat conditions at room temperature. mdpi.com |

| CuSO₄ | Sodium Ascorbate | THPTA | Phosphate buffer/DMSO | Optimized for bioconjugation, minimizes oxidative damage. nih.gov |

Regioselectivity and Scope of 1,2,3-Triazole Formation

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) as a Bioorthogonal Tool

While CuAAC is a powerful tool, the potential cytotoxicity of the copper catalyst can be a limitation for in vivo applications. acs.org To address this, Carolyn Bertozzi developed the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click reaction. nobelprize.orgacs.orgwikipedia.org SPAAC utilizes a strained cyclooctyne (B158145), which reacts readily with an azide without the need for a metal catalyst. numberanalytics.comacs.org The driving force for this reaction is the release of ring strain in the cyclooctyne as it transitions to the more stable, fused triazole ring system. nobelprize.orgnih.gov

SPAAC has become a cornerstone of bioorthogonal chemistry, which refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. numberanalytics.comgoldchemistry.com The ability to perform SPAAC under physiological conditions has enabled the labeling and imaging of biomolecules in live cells and even whole organisms. wikipedia.orgacs.org The kinetics of SPAAC can be influenced by factors such as the structure of the cyclooctyne and the electronic properties of the azide. rsc.org

Construction of Diverse Pyrrolidine-Triazole Conjugates for Chemical Library Generation

The modular nature of click chemistry makes it an ideal strategy for the rapid generation of chemical libraries for drug discovery and other applications. chempep.comnih.gov By combining a set of diverse building blocks containing either an azide or an alkyne functionality, a large number of unique conjugates can be synthesized in a high-throughput manner. nih.govenamine.net

The use of this compound derivatives in this context allows for the creation of libraries of pyrrolidine-triazole conjugates. researchgate.net These libraries can be screened for a wide range of biological activities. For example, novel pyrrolidine-based 1,2,3-triazole derivatives have been synthesized using click chemistry and evaluated for their antifungal activity. researchgate.net The ability to systematically vary the substituents on both the pyrrolidine and triazole portions of the molecule facilitates structure-activity relationship (SAR) studies, which are crucial for optimizing the properties of lead compounds. chempep.com

Advanced Applications in Medicinal Chemistry Scaffold Design and Exploration

3-Azidopyrrolidine as a Core Scaffold for the Synthesis of Bioactive Molecules

This compound leverages the inherent advantages of the pyrrolidine (B122466) scaffold while introducing a versatile chemical handle—the azide (B81097) group. This functional group is a cornerstone of "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for the efficient and specific formation of a stable 1,2,3-triazole ring. nih.gov This reaction's reliability and high yield make this compound a highly sought-after starting material for generating diverse libraries of compounds. nih.gov

The pyrrolidine core provides conformational rigidity, which helps to lock the attached functional groups in a specific spatial orientation, reducing the entropic penalty upon binding to a target protein. researchgate.net The azide at the 3-position serves as a key point for diversification. By reacting it with a wide array of terminal alkynes, chemists can systematically introduce different substituents to explore structure-activity relationships (SAR). This strategy has been employed to synthesize molecules with a range of pharmacological activities, including potential anticancer and antimicrobial agents. nih.gov The combination of the rigid scaffold and the versatile azide handle makes this compound a powerful tool for the discovery of new bioactive molecules. nih.govmdpi.com

Design and Synthesis of Peptidomimetic Constructs Incorporating Azidopyrrolidine Derivatives

Peptides are crucial signaling molecules, but their use as drugs is often hampered by poor metabolic stability and low bioavailability. mdpi.com Peptidomimetics are molecules designed to mimic the structure and function of natural peptides while overcoming these limitations. upc.edunih.gov this compound derivatives are instrumental in the construction of advanced peptidomimetics. mdpi.com

The synthesis of these constructs often involves using this compound as a constrained amino acid surrogate. The azide group is typically converted into an amine to be incorporated into a peptide-like chain, or it is used in cycloaddition reactions to link different parts of the molecule. mdpi.com

A key strategy in peptidomimetic design is the replacement of the metabolically labile amide bond with a more stable substitute, or isostere. mdpi.comnih.gov The 1,4-disubstituted 1,2,3-triazole ring, readily formed from an azide and an alkyne via the CuAAC reaction, is an excellent isostere for the trans-amide bond. mdpi.comsci-hub.se It mimics the size, planarity, and dipole moment of the amide bond but is resistant to cleavage by proteases. mdpi.comnih.gov

This compound is a perfect precursor for this strategy. The azide group can react with an alkyne-containing molecule to form a pyrrolidinyl-triazole structure within a peptide backbone. This "amide-to-triazole switch" not only enhances stability but can also lock the peptide chain into a specific conformation, which can be beneficial for receptor binding. mdpi.comfrontiersin.org This approach has been successfully used to create more stable and potent analogues of biologically active peptides. mdpi.comnih.gov

Introducing conformational constraints into flexible peptide chains is a proven method to increase their affinity and selectivity for a biological target. upc.edunih.gov The pyrrolidine ring of this compound is inherently rigid and non-planar, making it an ideal building block for this purpose. researchgate.net Proline, the only natural amino acid containing a pyrrolidine ring, is well-known for restricting the conformational freedom of the peptide backbone. upc.edu

When this compound or its derivatives are incorporated into a peptidomimetic, the ring structure reduces the number of possible conformations the molecule can adopt. mdpi.comnih.gov This pre-organization of the molecule into a shape that is complementary to the target's binding site can lead to a significant enhancement in biological activity. nih.govnih.gov Furthermore, the stereochemistry of the pyrrolidine ring can be controlled to precisely orient the substituents, allowing for fine-tuning of the interaction with the target protein. researchgate.net

Integration of 1,2,3-Triazole Rings as Amide Bond Isosteres

Exploration of Pyrrolidine-Based Scaffolds for Enzyme and Receptor Modulators

The unique structural attributes of the this compound scaffold have been exploited in the development of potent and selective modulators for various enzymes and receptors.

Arginase is a metalloenzyme that plays a critical role in the urea (B33335) cycle by hydrolyzing L-arginine to L-ornithine and urea. mdpi.comnih.gov Overactivity of arginase is implicated in several diseases, including cancer and cardiovascular disorders, making it an important therapeutic target. nih.govmdpi.com

Several potent arginase inhibitors have been developed based on a pyrrolidine scaffold. acs.orggd3services.com These inhibitors are designed to mimic the substrate, L-arginine, and bind to the enzyme's active site. The pyrrolidine ring serves as a rigid core to optimally position the functional groups that interact with key residues in the active site, such as aspartate residues. mdpi.comgd3services.com For instance, N-substituted 3-amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic acids have been identified as powerful third-generation inhibitors of human arginase I and II. frontiersin.org The amino group on the pyrrolidine ring is crucial for establishing strong ionic and hydrogen bonding interactions, significantly increasing inhibitory potency. mdpi.comacs.org Although not always synthesized directly from this compound, the azide group serves as a synthetic precursor to the critical amine functionality in these advanced inhibitor scaffolds.

| Compound Class | Key Structural Feature | Target | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Proline Scaffold Derivatives | 4-amino-proline core | Human Arginase-1 | 3.2 nM | frontiersin.orgresearchgate.net |

| Bicyclic Pyrrolidine Derivatives | Rigid bicyclic pyrrolidine core | Human Arginase-1 | Low nanomolar range | acs.orgresearchgate.net |

| N-substituted 3-amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic acids | Pyrrolidine with boronic acid side chain | Human Arginase-I | 1.3 nM | frontiersin.org |

The mitochondrial permeability transition pore (mPTP) is a channel in the inner mitochondrial membrane whose opening can lead to cell death. ucl.ac.ukwikipedia.org It is implicated in various pathological conditions, including neurodegenerative diseases and ischemia-reperfusion injury. nih.govnih.gov Consequently, developing molecules that can modulate the mPTP is a significant therapeutic goal.

Researchers have successfully synthesized and identified pyrrolidinyl triazoles as potent mPTP blockers. researchgate.netrsc.org In these studies, this compound is a key starting material. It undergoes a 1,3-dipolar cycloaddition reaction with various substituted alkynes to generate a library of 1,4-disubstituted pyrrolidinyl triazoles. researchgate.netrsc.orgkorea.ac.kr These compounds were then evaluated for their ability to block the mPTP opening induced by stressors like amyloid-beta. researchgate.net This approach demonstrates the power of using this compound as a scaffold to rapidly generate diverse molecules for biological screening, leading to the discovery of novel and potent mPTP modulators. rsc.orgunibo.it

| Compound Structure | Synthetic Approach | Biological Target | Key Finding | Reference |

|---|---|---|---|---|

| 1,4-disubstituted pyrrolidinyl triazoles | 1,3-dipolar cycloaddition of azidopyrrolidine and ethynyl (B1212043) trifluoroborate, followed by Suzuki-Miyaura coupling. | Mitochondrial Permeability Transition Pore (mPTP) | Identified potent mPTP blockers with excellent metabolic stability. | researchgate.netrsc.org |

| β-pyrrolidino-1,2,3-triazoles | Copper-catalyzed 1,3-dipolar cycloaddition with azide and terminal alkyne. | mPTP (and other targets like β-adrenergic receptors) | Demonstrated that pyrrolidinyl triazoles have potent pharmacological activities, including acting as mPTP blockers. | nih.gov |

Scaffold Design for G-Protein Coupled Receptors (GPCRs), e.g., Melanocortin-4 Receptor (MC4R) Agonist Scaffolds

The Melanocortin-4 Receptor (MC4R) is a crucial GPCR involved in energy homeostasis and appetite regulation, making it a prime target for anti-obesity therapeutics. acs.org The design of potent and selective MC4R agonists frequently relies on the pyrrolidine scaffold to mimic the core peptide structures of endogenous ligands like α-MSH. acs.orgresearchgate.net

Research has demonstrated that the stereochemistry and substitution pattern of the pyrrolidine ring are critical for achieving high affinity and functional activity at the MC4R. nih.govnih.gov For instance, studies on trans-4-phenylpyrrolidine-3-carboxamides revealed that diastereoisomers could exhibit opposing pharmacology; the (3S,4R)-compound acted as a potent agonist, while its (3R,4S)-isomer was an antagonist. nih.gov Similarly, in a series of 3-arylpyrrolidine-2-carboxamide derivatives, the (2R,3R)-pyrrolidine isomer was found to have the most potent affinity. nih.gov

While direct synthesis from this compound is not always explicitly detailed in final compound syntheses, its role as a strategic building block is implicit. The azide group is a versatile precursor to the amine functionalities that are ubiquitous in potent MC4R ligands. nih.govmdpi.com Through well-established chemical transformations, such as reduction (e.g., Staudinger reduction or catalytic hydrogenation), the azide can be converted to a primary amine. This amine can then be further functionalized to install the specific side chains required for receptor interaction and agonist activity. This synthetic flexibility allows chemists to systematically explore the structure-activity relationships (SAR) around the pyrrolidine core.

For example, a series of pyrrolidine bis-cyclic guanidine (B92328) compounds were identified as MC3R agonists with significant activity at the MC4R, highlighting the utility of the core scaffold. mdpi.com The development of such complex structures benefits from versatile starting materials like this compound, which facilitate the introduction of key nitrogen-containing groups.

Pharmacological Profile of Representative Pyrrolidine-Based MC4R Ligands

| Compound | Scaffold Type | MC4R Affinity (Ki, nM) | MC4R Functional Activity (EC50/IC50, nM) | Pharmacology | Reference |

|---|---|---|---|---|---|

| Compound 20f-1 | trans-4-phenylpyrrolidine-3-carboxamide | 11 | 24 (EC50) | Agonist | nih.gov |

| Compound 20f-2 | trans-4-phenylpyrrolidine-3-carboxamide | 8.6 | 65 (IC50) | Antagonist | nih.gov |

| (2R,3R)-isomer | 3-arylpyrrolidine-2-carboxamide | Potent | N/A | Ligand | nih.gov |

Scaffold Engineering for Matrix Metalloproteinase (MMP) Inhibitors

Matrix Metalloproteinases (MMPs) are zinc-dependent endopeptidases involved in extracellular matrix remodeling; their dysregulation is implicated in diseases like cancer and inflammation. psu.edunih.gov The design of selective MMP inhibitors (MMPIs) is a significant challenge due to the high conservation of the active site across the MMP family. nih.gov The pyrrolidine scaffold has proven effective in developing potent and selective MMPIs, particularly for MMP-2. psu.edunih.gov

The utility of this compound as a synthetic precursor is explicitly demonstrated in the development of MMPIs based on a 3-mercaptopyrrolidine core. nih.gov In a key synthetic route, a pyrrolidine epoxide is opened with sodium azide (NaN₃) to generate a crucial azidoalcohol intermediate. nih.gov This intermediate serves as a direct precursor to the final inhibitor. The azide is reduced to an amine, which is then functionalized, and the alcohol is converted to the thiol group that acts as the critical zinc-binding group (ZBG) in the enzyme's active site. nih.gov

Structure-activity relationship studies have shown that modifications at various positions on the pyrrolidine ring significantly impact potency and selectivity. The stereochemistry at the 3- and 4-positions is crucial for optimal binding to the enzyme's pockets. nih.gov

Structure-Activity Relationship of Pyrrolidine-Based MMP-2 Inhibitors

| Compound | Core Scaffold | Key Features | MMP-2 Inhibition (IC50, µM) | Reference |

|---|---|---|---|---|

| LY52 | Caffeinoyl Pyrrolidine | Positive Control | 0.266 | psu.edu |

| Compound 8a | Pyrrolidine Hydroxamate | R1=Acetyl, R2=4-phenoxyphenyl | 0.098 | psu.edu |

| Compound 8b | Pyrrolidine Hydroxamate | R1=Acryloyl, R2=4-phenoxyphenyl | 0.245 | psu.edu |

| Compound 8c | Pyrrolidine Hydroxamate | R1=Propanoyl, R2=4-phenoxyphenyl | 0.178 | psu.edu |

These findings underscore the importance of the pyrrolidine framework and the strategic use of an azido (B1232118) intermediate for engineering potent and selective MMP inhibitors. The ability to systematically modify the scaffold allows for fine-tuning of interactions with the target enzyme. psu.edunih.gov

Contributions to the Synthesis of Complex Heterocycles for Chemical Probe Development

Chemical probes are small molecules used to study and manipulate biological systems, requiring high selectivity and a functional handle for detection or conjugation. sigmaaldrich.comnih.gov The azide moiety of this compound makes it an ideal building block for constructing complex heterocycles for this purpose, primarily through the Nobel prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.org

This reaction allows for the efficient and regiospecific covalent ligation of the this compound scaffold to any molecule containing a terminal alkyne. wikipedia.orgmdpi.com The result is a stable 1,4-disubstituted 1,2,3-triazole ring that links the pyrrolidine core to another molecular fragment. This modular approach enables the rapid synthesis of large libraries of diverse compounds from a common pyrrolidine precursor. sigmaaldrich.com

For chemical probe development, an alkyne-functionalized reporter tag (like a fluorophore or biotin) can be "clicked" onto this compound, or conversely, an alkyne-modified pyrrolidine derivative can be reacted with an azide-functionalized tag. nih.govmdpi.com This strategy has been used to synthesize fluorescent probes to visualize cellular targets. mdpi.com The pyrrolidine portion of the resulting conjugate can be designed to bind to a specific protein, while the triazole serves as a robust linker, and the reporter tag allows for imaging or pull-down experiments. This approach facilitates the identification of biological targets and the elucidation of their functions within intact cells. nih.gov

The synthesis of complex N-heterocycles from organic azides is a powerful strategy in medicinal chemistry, and this compound stands out as a readily available, trifunctional building block for creating novel molecular tools. sigmaaldrich.comnih.gov

Mechanistic and Computational Investigations of Azidopyrrolidine Reactivity

Studies on Ring-Opening and Rearrangement Pathways of Azidopyrrolidine Systems

Investigations into the reactivity of azidopyrrolidine systems have revealed a complex interplay between structural rigidity and reaction outcomes. While rigid bicyclic systems containing the azido-functionalized azacyclic core, such as 3-azidoazanorbornanes, readily undergo ring expansion through a regioselective rearrangement of aminyl radicals, the more conformationally flexible 3-azidopyrrolidine skeleton exhibits different behavior. acs.org

An attempt to induce a similar ring-opening in an N-Boc protected this compound derivative using tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN) did not yield the expected ring-expanded product. Instead, the primary reaction observed was the reduction of the azide (B81097) group to form the corresponding amine. acs.org This suggests that the conformational flexibility of the monocyclic pyrrolidine (B122466) ring disfavors the C-C bond cleavage necessary for ring expansion, in stark contrast to the rigid [2.2.1]azabicyclic system which promotes such rearrangements. acs.org

The proposed mechanism for the successful ring expansion in the rigid analogues involves the initial formation of an aminyl radical, which then undergoes a regioselective ring opening to form a carbon-centered radical. Subsequent ring closure leads to the expanded bicyclic system. acs.orgus.es The failure of the this compound system to follow this pathway highlights the critical role of the molecular framework in directing the reactivity of the aminyl radical intermediate.

Further studies have explored other types of rearrangements in related nitrogen-containing heterocycles. For instance, the ring expansion of (trifluoromethyl)prolinols to 3-substituted 2-(trifluoromethyl)piperidines proceeds through an aziridinium (B1262131) intermediate, demonstrating an alternative pathway for ring enlargement in pyrrolidine-derived systems. researchgate.net Similarly, the rearrangement of 2-(2-cyanoethyl)aziridines can lead to the formation of 2-(aminomethyl)pyrrolidines and 3-aminopiperidines, showcasing the diverse rearrangement possibilities of strained nitrogen heterocycles. researchgate.net These examples, while not directly involving this compound, provide a broader context for the types of skeletal reorganizations that can occur in related systems.

Characterization and Role of Aminyl Radicals in Azidopyrrolidine Transformations

Aminyl radicals, which are nitrogen-centered radical species, are key intermediates in the transformations of this compound and related compounds. acs.orgnih.gov These highly reactive intermediates are typically generated from the corresponding organic azide by reaction with agents like tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). acs.orgus.es The process involves the homolytic addition of a stannyl (B1234572) radical to the azide, leading to the loss of a nitrogen molecule (N₂) and the formation of the aminyl radical. us.es

The subsequent reactivity of the aminyl radical is highly dependent on the molecular structure in which it is embedded. acs.org In the case of conformationally flexible systems like this compound, the aminyl radical intermediate is prone to reduction, yielding the corresponding primary amine as the major product. acs.org This competing radical reduction of aliphatic azides to amines is a known pathway that proceeds through the aminyl radical, which is then further reduced in the presence of an excess of Bu₃SnH. unirioja.es

In contrast, when the aminyl radical is part of a rigid bicyclic system, such as in 3-azidoazanorbornanes, it can undergo a regioselective rearrangement leading to ring expansion. acs.org This highlights the crucial role of the molecular skeleton in dictating the fate of the aminyl radical intermediate. The rigidity of the azabicyclic framework is essential for the rearrangement to proceed efficiently. acs.org

The stability and subsequent reaction pathways of aminyl radicals are also influenced by their substitution pattern. Studies on azidonucleosides have shown that aminyl radicals at primary carbon sites can convert to iminyl radicals, while those at secondary carbons can undergo intermolecular additions. nih.gov Aminyl radicals at tertiary carbons have been observed to be relatively stable. nih.gov These findings provide a framework for understanding the potential transformations of aminyl radicals derived from variously substituted azidopyrrolidines.

The generation and reactivity of aminyl radicals are not limited to tin-based reagents. Visible-light photoredox catalysis has emerged as a mild method for producing aminium radical cations, which are related nitrogen-centered radical species, from N-functionalized amines. researchgate.net This opens up possibilities for alternative methods to generate and study the reactivity of aminyl radicals from azidopyrrolidine precursors under different reaction conditions.

Theoretical Approaches to Reaction Selectivity, Stereochemistry, and Conformational Analysis

Computational chemistry provides powerful tools for understanding the intricacies of chemical reactions involving this compound and related compounds. Theoretical approaches, particularly density functional theory (DFT) calculations, are employed to investigate reaction mechanisms, predict selectivity, and analyze the conformational preferences of these molecules. unirioja.esmdpi.comresearchgate.net

Theoretical models are also crucial for understanding stereochemistry. For example, in asymmetric catalysis, computational studies can elucidate the origin of enantioselectivity by modeling the transition states of the reaction. mdpi.com By analyzing the interactions between the catalyst, substrate, and reagents in the transition state, it is possible to predict which stereoisomer will be formed preferentially. This has been applied to reactions involving pyrrolidine-based catalysts to understand how the catalyst's structure, such as the presence of specific turn patterns and hydrogen bonding interactions, controls the stereochemical outcome. mdpi.comrsc.org

Conformational analysis is another area where theoretical approaches are invaluable. The conformation of a molecule, which describes the spatial arrangement of its atoms, can significantly influence its reactivity. orgosolver.comlibretexts.org For cyclic molecules like pyrrolidine, different ring conformations (e.g., envelope, twist) can exist, and their relative energies can be calculated. orgosolver.com Computational methods can predict the most stable conformation and how the conformational preferences might change upon substitution or during a reaction. princeton.edu This is particularly important for understanding why flexible systems like this compound may favor simple reduction over rearrangement, as the accessible conformations may not be suitable for the required orbital overlap for ring-opening. acs.org

Furthermore, theoretical approaches can be used to study the properties of intermediates, such as the structure and stability of aminyl radicals. nih.gov By understanding the electronic structure of these transient species, researchers can better predict their reactivity and the types of transformations they are likely to undergo.

Future Perspectives and Emerging Research Avenues

Development of Novel Stereoselective Methodologies for Azidopyrrolidine Synthesis

The synthesis of enantiomerically pure 3-azidopyrrolidine is crucial for its application in pharmaceuticals and as a chiral ligand. vulcanchem.com Current research focuses on developing more efficient and highly selective methods to access specific stereoisomers.

A common strategy for synthesizing chiral this compound involves starting from a chiral precursor, such as trans-4-hydroxyl-L-proline. google.com This method includes steps like decarboxylation, N-protection, sulfonation of the hydroxyl group, and subsequent nucleophilic substitution with an azide (B81097) source, which proceeds with an inversion of configuration to yield the desired product. google.com Another approach starts from 3-hydroxy N-Boc-pyrrolidine, which undergoes mesylation and then a SN2 displacement with an azide. rsc.org

Future developments are likely to focus on catalytic asymmetric methods that can introduce the azide group enantioselectively onto a prochiral pyrrolidine (B122466) ring. Organocatalysis, for instance, has shown promise in the asymmetric synthesis of highly functionalized pyrrolidines through domino Michael/Mannich reactions. rsc.org The application of chiral phosphoric acid catalysts in intramolecular aza-Michael cyclizations also represents a promising avenue. rsc.org Furthermore, hydrogen bonding phase-transfer catalysis is an emerging technique for the enantioselective azidation of various substrates and could be adapted for pyrrolidine synthesis. acs.org The development of rhodium-catalyzed asymmetric C-H insertion and amination reactions also offers powerful strategies for creating functionalized pyrrolidines with high stereocontrol. acs.org

These advanced catalytic systems aim to reduce the reliance on stoichiometric chiral auxiliaries and pre-existing stereocenters, offering more atom-economical and versatile routes to both (R)- and (S)-3-azidopyrrolidine and their derivatives.

Integration with High-Throughput Synthesis and Combinatorial Library Generation

The azide functionality of this compound makes it an ideal scaffold for high-throughput synthesis and the generation of combinatorial libraries, primarily through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". illinois.edu This reaction is highly efficient and regioselective, allowing for the rapid and reliable connection of the this compound core to a vast array of alkyne-containing molecules. rsc.org

The modular nature of click chemistry enables the creation of large libraries of 1,2,3-triazole-containing pyrrolidine derivatives. vulcanchem.comrsc.org These libraries are invaluable in drug discovery for screening against various biological targets. vulcanchem.com For example, a library of pyrrolidinyl triazoles was synthesized to discover potent blockers of the mitochondrial permeability transition pore (mPTP), a target for Alzheimer's disease. rsc.orgrsc.org This approach often involves a "late-stage diversification" strategy, where a common azidopyrrolidine intermediate is reacted with a diverse set of alkynes to generate a multitude of final compounds. rsc.org

Future research will likely see the integration of this compound into more automated and miniaturized high-throughput synthesis platforms. This could involve its use in DNA-encoded library (DEL) technology, where the pyrrolidine scaffold could be incorporated into vast libraries of compounds for affinity-based screening. Furthermore, post-synthetic modification of metal-organic frameworks (MOFs) using click chemistry with azido-functionalized building blocks is an emerging area where this compound could be employed to create functionalized materials for various applications. rsc.org

Advanced Functionalization Strategies for Novel Chemical Biology Probes and Tools

The bioorthogonal nature of the azide group makes this compound an excellent component for developing sophisticated chemical biology probes. mdpi.com Bioorthogonal reactions occur in biological systems without interfering with native biochemical processes. mdpi.com The azide can be selectively reacted with molecules containing a complementary functional group, such as an alkyne, for applications like protein labeling and imaging. mdpi.comthermofisher.com

One key application is in metabolic labeling. Non-canonical amino acids containing azide groups, such as azidonorleucine or azidohomoalanine, can be incorporated into newly synthesized proteins. nih.gov These azide-labeled proteins can then be tagged with fluorescent dyes or affinity tags via click chemistry, allowing for their visualization and isolation. nih.gov While not a direct application of this compound itself, the principles demonstrate the power of the azide group in a biological context.

Future strategies will likely involve the incorporation of this compound into more complex molecular designs to create highly specific probes. For instance, it could serve as a central scaffold for constructing bifunctional molecules, where one part of the molecule binds to a specific protein target and the 3-azido group allows for the attachment of a reporter tag (e.g., a fluorophore) or an effector molecule. This is particularly relevant for creating antibody-drug conjugates or probes for positron emission tomography (PET) imaging. researchgate.net The development of novel click-compatible reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), which avoids the use of potentially toxic copper catalysts, will further expand the utility of this compound-based probes in living cells and organisms. mdpi.comwikipedia.org

Sustainable and Green Chemistry Approaches in Azidopyrrolidine Synthetic Routes

In line with the growing importance of green chemistry, future research will increasingly focus on developing more sustainable methods for synthesizing this compound and other organic azides. acs.org A primary concern with azide synthesis is the potential hazard associated with hydrazoic acid and small organic azides, as well as the use of toxic reagents and solvents.

One of the most significant advancements in this area is the adoption of continuous flow chemistry. cam.ac.ukresearchgate.netorganic-chemistry.org Flow reactors offer superior control over reaction temperature and time, and the small reaction volumes enhance safety, especially when handling potentially explosive intermediates. researchgate.netrsc.org This technology has been successfully applied to the synthesis of various organic azides, often using solid-supported reagents, which simplifies purification and reduces waste. cam.ac.ukacs.org For example, flow systems have been developed for the direct azidation of alcohols using recyclable catalysts like Amberlyst-15. organic-chemistry.org

Q & A

Q. How can researchers ensure reproducibility when reporting this compound synthesis and applications?

- Methodological Answer :

- Detailed Protocols : Specify exact molar ratios, solvent grades, and equipment (e.g., Schlenk line for air-sensitive steps).

- Data Transparency : Share raw NMR/FPLC files in open-access repositories (e.g., Zenodo).

- Replication Studies : Collaborate with independent labs to validate key findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.